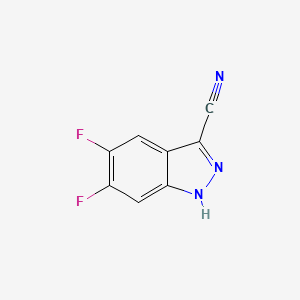

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene

Overview

Description

The difluoromethoxy group (OCF2H) is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .

Synthesis Analysis

The synthesis of difluoromethoxylated compounds has been achieved using visible-light photoredox catalysis . This method has been used for the formation of O–CF2H bonds, among others .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethoxylated compounds can vary. For example, “2-(Difluoromethoxy)-1,1,1-trifluoroethane” has a molecular weight of 150.05 g/mol .Scientific Research Applications

Electron Attachment Studies : A study on halocarbon derivatives of nitro-benzene, including compounds similar to 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene, investigated their interactions with electrons. This research provided insights into the formation of transient negative ions and the efficiency of dissociative attachment products, offering potential applications in understanding electron-molecule interactions in various fields, including atmospheric chemistry and radiation chemistry (Wnorowska, Kočišek, & Matejčík, 2014).

Nucleophilic Aromatic Substitution : Research on the synthesis and nucleophilic aromatic substitution of compounds structurally related to 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been conducted. These studies are significant for understanding the reactivity and potential applications of these compounds in organic synthesis (Ajenjo et al., 2016).

Materials Science Applications : Research on fluorine-substituted nitro-benzene compounds has contributed to the development of new materials. For example, studies on fluorinated compounds for liquid crystal applications have explored the influence of fluorine substitution on the thermal and optical properties of these materials, which is essential for developing advanced display technologies and optical devices (Hu et al., 2014).

Radiopharmaceutical Development : In the field of medical imaging, research on fluorine-substituted nitro-benzene derivatives has been instrumental in synthesizing radiopharmaceuticals. These compounds have potential applications in positron emission tomography (PET) imaging, a vital diagnostic tool in oncology, neurology, and cardiology (Szarek et al., 1986).

Chemical Synthesis and Reactions : Other studies have focused on the chemical reactions of fluorine-substituted nitro-benzene compounds, such as their use in derivatization reagents for the determination of biogenic amines in wines. This research highlights the versatility of these compounds in analytical chemistry applications (Jastrzębska et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEQFBATOJWEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)

![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)

![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)

![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)

![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)

![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)

![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)

![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)